N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 1,3-oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the oxazole carboxylic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as halogenation, nitration, and cyclization to form the oxazole ring, followed by coupling with the aniline derivative. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxazole N-oxides .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain enzymes and signaling pathways that are critical for cell proliferation and survival. For example, it may inhibit tyrosine kinases or other proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an oxazole ring and exhibits different biological activities.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound contains a pyrazolo[4,3-b]pyridine ring and has been studied as a positive allosteric modulator of the metabotropic glutamate receptor 4.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the oxazole ring, contributes to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-8-11(6-7-13(12)18)20-15(21)16-19-9-14(22-16)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYMFBQPNBKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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